molecular formula C10H13Cl2N3 B6261501 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride CAS No. 305382-83-6

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B6261501
CAS RN: 305382-83-6
M. Wt: 246.1
InChI Key:
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Description

“3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 305382-83-6 . It has a molecular weight of 246.14 and its IUPAC name is 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride . It is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3.2ClH/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H . This indicates that the compound consists of a pyrazole ring with a methyl group at the 3rd position and a phenyl group at the 5th position. The compound also has an amine group at the 4th position .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . Its molecular weight is 246.14 . Unfortunately, more specific physical and chemical properties were not found in the retrieved data.

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, including 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride, have been found to exhibit antioxidant activities . They have been synthesized and evaluated for their radical scavenging activity by DPPH assay . Some of these compounds have shown good radical scavenging activity, even more active than ascorbic acid used as standard .

Anticancer Activity

Several drugs currently on the market have pyrazole as the key structural motif, and some have been approved for the treatment of different types of cancer . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines . In particular, compound 3i, a derivative of 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride, proved to be a very potent scavenger with an IC 50 of 6.2 ± 0.6 µM and exhibited an IC 50 of 9.9 ± 1.1 μM against RKO cell .

Antileishmanial Activity

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques . The in vitro antileishmanial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate .

Antimalarial Activity

The synthesized pyrazole derivatives were also evaluated for their in vivo antimalarial activities against Plasmodium berghei infected mice . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Analytical Reagent in Transition-Metal Chemistry

These heterocycles have also found applications in transition-metal chemistry as an analytical reagent .

Ligand for Complexation with Metals

Pyrazole derivatives are used as ligands for complexation with metals .

Antioxidant Additives to Fuels

Pyrazole derivatives are used as antioxidant additives to fuels .

Intermediates in Drug Synthesis

Their derivatives are used as important intermediates in the preparation of drug molecules, as well as in the laboratory synthesis of natural products . The presence of ester functionality in pyrazoles further offers an attractive method for the generation of derivatives which may possess interesting medicinal and biological properties .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . This means it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

The future directions for “3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride” and similar compounds could involve further exploration of their potential biological activities and applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . More research could also be conducted to develop new synthesis methods and to understand their mechanisms of action .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride involves the reaction of 3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 3-methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with ammonia to form 3-methyl-5-phenyl-1H-pyrazol-4-amine, which is subsequently treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid", "thionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-methyl-5-phenyl-1H-pyrazole-4-carboxylic acid is reacted with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 3-methyl-5-phenyl-1H-pyrazole-4-carbonyl chloride.", "The resulting intermediate is then reacted with ammonia in a solvent such as ethanol or methanol to form 3-methyl-5-phenyl-1H-pyrazol-4-amine.", "Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of 3-methyl-5-phenyl-1H-pyrazol-4-amine." ] }

CAS RN

305382-83-6

Product Name

3-methyl-5-phenyl-1H-pyrazol-4-amine dihydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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